molecular formula C14H9Cl3N2O4 B11968269 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene CAS No. 2971-23-5

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

Cat. No.: B11968269
CAS No.: 2971-23-5
M. Wt: 375.6 g/mol
InChI Key: LJRFNQXPBYFIKQ-UHFFFAOYSA-N
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Description

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene is an organic compound with the molecular formula C14H9Cl3N2O4 and a molecular weight of 375.598 g/mol . This compound is characterized by the presence of nitro groups and trichloromethyl groups attached to a benzene ring, making it a unique and complex molecule.

Preparation Methods

The synthesis of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl groups may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene can be compared with similar compounds such as:

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring, which can significantly influence their chemical and biological properties.

Properties

CAS No.

2971-23-5

Molecular Formula

C14H9Cl3N2O4

Molecular Weight

375.6 g/mol

IUPAC Name

1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Cl3N2O4/c15-14(16,17)13(9-1-5-11(6-2-9)18(20)21)10-3-7-12(8-4-10)19(22)23/h1-8,13H

InChI Key

LJRFNQXPBYFIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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